molecular formula C13H8ClN3O3S2 B2892018 (E)-5-chloro-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide CAS No. 391225-49-3

(E)-5-chloro-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide

Cat. No. B2892018
CAS RN: 391225-49-3
M. Wt: 353.8
InChI Key: KBYBXWVRCBQKRL-FYWRMAATSA-N
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Description

The compound is a derivative of benzo[d]thiazole . Benzo[d]thiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. They are known to exhibit a wide range of biological activities and are used in drug discovery .


Molecular Structure Analysis

The compound contains a benzo[d]thiazole moiety, a thiophene ring, and a nitro group. The presence of these functional groups could influence the compound’s reactivity and properties .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, benzo[d]thiazoles are known to participate in various chemical reactions. For instance, they can undergo nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of a nitro group could make the compound more reactive .

Scientific Research Applications

Synthesis and Chemical Properties

Research on structurally similar compounds emphasizes the importance of synthesis methods and chemical properties in developing novel materials or pharmaceuticals. For example, studies on the synthesis of thiosemicarbazides, triazoles, and Schiff bases demonstrate the versatility of thiazole derivatives as antihypertensive α-blocking agents, showcasing the potential of these compounds in medicinal chemistry (Abdel-Wahab et al., 2008). Similarly, the synthesis of 1,1-dialkylindolium-2-thiolates via base-induced transformation reveals the chemical reactivity of thiazole-containing compounds, which could be relevant for the study and application of "(E)-5-chloro-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide" (Androsov, 2008).

Applications in Drug Design and Material Science

The exploration of heterocyclic carbene complexes for olefin dimerization and the functionalization of microporous frameworks with dicarboxylate ligands hint at the diverse applications of related compounds in catalysis and material science (McGuinness et al., 2002), (Wang et al., 2016). These studies showcase the potential of thiazole and thiophene derivatives in creating advanced materials with specific functional properties.

Biological Activities

The investigation of novel benzodifuranyl compounds derived from visnaginone and khellinone for anti-inflammatory and analgesic properties demonstrates the biological relevance of compounds with similar structural motifs (Abu‐Hashem et al., 2020). Additionally, the study on substituted thiophene derivatives as antiarrhythmic, serotonin antagonist, and antianxiety agents underscores the potential of thiophene-containing compounds in pharmacological applications (Amr et al., 2010).

Mechanism of Action

Target of Action

Similar compounds have been found to targetkinase enzymes . Kinases play a crucial role in cellular signaling and are often targets for therapeutic intervention.

Mode of Action

It is likely that it interacts with its target kinase enzymes by binding to their active sites, thereby inhibiting their activity . This inhibition can lead to changes in cellular signaling pathways, potentially leading to therapeutic effects.

Biochemical Pathways

Given its potential role as a kinase inhibitor, it could affect a variety of signaling pathways within the cell . These pathways could include those involved in cell growth, proliferation, and survival, among others.

Pharmacokinetics

Similar compounds have been found to have good oral bioavailability , suggesting that this compound may also be well-absorbed and distributed throughout the body.

Result of Action

As a potential kinase inhibitor, it could lead to changes in cellular signaling, potentially affecting cell growth, proliferation, and survival .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the pH of the environment could affect the compound’s solubility and therefore its bioavailability. Additionally, the presence of other molecules or drugs could potentially affect the compound’s metabolism and excretion .

Future Directions

The future directions for this compound would depend on its potential applications. Given the wide range of activities exhibited by benzo[d]thiazole derivatives, it could be interesting to explore its potential uses in medicinal chemistry .

properties

IUPAC Name

5-chloro-N-(3-methyl-6-nitro-1,3-benzothiazol-2-ylidene)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClN3O3S2/c1-16-8-3-2-7(17(19)20)6-10(8)22-13(16)15-12(18)9-4-5-11(14)21-9/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBYBXWVRCBQKRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)[N+](=O)[O-])SC1=NC(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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